1-Amino-2,4-dihydroxyanthraquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-2,4-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c15-12-9(17)5-8(16)10-11(12)14(19)7-4-2-1-3-6(7)13(10)18/h1-5,16-17H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXBARPXUAPKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00230840 | |
| Record name | Anthraquinone, 1-amino-2,4-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00230840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81-51-6 | |
| Record name | 1-Amino-2,4-dihydroxy-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Amino-2,4-dihydroxyanthraquinone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081516 | |
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| Record name | 4-Aminoxanthopurpurin | |
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| Record name | Anthraquinone, 1-amino-2,4-dihydroxy- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-2,4-dihydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-AMINO-2,4-DIHYDROXYANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM7E3BR2XN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Spectroscopic and Analytical Characterization
Vibrational Spectroscopy for Structural Elucidation
FT-IR spectroscopy of 1-Amino-2,4-dihydroxyanthraquinone reveals characteristic absorption bands that confirm the presence of its key functional groups. The spectrum, typically recorded on a solid sample, shows distinct peaks corresponding to the stretching and bending vibrations of the molecule's bonds. nist.gov
A notable feature in the FT-IR spectrum is the presence of strong bands in the region of 3400-3200 cm⁻¹, which are attributed to the N-H stretching vibrations of the primary amino group and the O-H stretching vibrations of the hydroxyl groups. The carbonyl (C=O) stretching vibrations of the anthraquinone (B42736) core typically appear as a strong, sharp band around 1670-1630 cm⁻¹. The presence of intramolecular hydrogen bonding between the amino and hydroxyl groups and the adjacent carbonyl groups can influence the position and shape of these bands. Aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings give rise to multiple bands in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H and O-H stretching |
| 3100-3000 | Aromatic C-H stretching |
| 1670-1630 | C=O stretching |
| 1600-1400 | Aromatic C=C stretching |
Note: The exact positions of the peaks can vary depending on the sample preparation and the specific instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Tautomeric Analysis
NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms.
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, would display signals corresponding to the different types of protons in the molecule. The protons of the amino group (-NH₂) would likely appear as a broad singlet, with its chemical shift influenced by hydrogen bonding and the solvent. The hydroxyl (-OH) protons would also give rise to distinct signals, which can be confirmed by D₂O exchange experiments.
The aromatic protons on the anthraquinone rings will show a complex pattern of doublets and multiplets in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants would depend on the substitution pattern and the electronic effects of the amino and hydroxyl groups. For comparison, the aromatic protons of the unsubstituted anthraquinone appear in the range of δ 7.8-8.3 ppm. chemicalbook.com The protons on the substituted ring will have different chemical shifts compared to those on the unsubstituted ring due to the electron-donating effects of the amino and hydroxyl groups.
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the anthraquinone core are expected to resonate at the most downfield positions, typically in the range of δ 180-190 ppm. The carbons attached to the amino and hydroxyl groups (C-NH₂ and C-OH) would appear at chemical shifts significantly different from the unsubstituted aromatic carbons due to the strong electron-donating effects of these substituents. The remaining aromatic carbons would give rise to a series of signals in the δ 110-150 ppm region. The chemical shifts can be compared to those of related compounds like 1,4-dihydroxyanthraquinone to aid in the assignment of the signals. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 180-190 |
| C-NH₂ / C-OH | 140-160 |
| Aromatic C-H | 110-140 |
| Quaternary Aromatic C | 110-150 |
Note: These are predicted ranges, and the actual chemical shifts can vary based on the solvent and other experimental conditions.
Electronic Spectroscopy for Photophysical Properties
Electronic spectroscopy, specifically UV-Visible absorption and fluorescence spectroscopy, is used to investigate the photophysical properties of this compound. These properties are largely determined by the electronic transitions within the molecule.
The UV-Visible absorption spectrum of this compound in solution typically exhibits multiple absorption bands. An intense band in the UV region (around 250-300 nm) corresponds to the π-π* transitions within the anthraquinone aromatic system. A broad, lower-energy band in the visible region (around 450-550 nm) is attributed to an intramolecular charge transfer (ICT) transition. rsc.org This ICT character arises from the transfer of electron density from the electron-donating amino and hydroxyl groups to the electron-accepting carbonyl groups of the anthraquinone core. The position and intensity of this band are sensitive to the polarity of the solvent. rsc.orgresearchgate.net
Upon excitation with light of an appropriate wavelength, this compound can exhibit fluorescence. The fluorescence emission spectrum is typically a mirror image of the ICT absorption band and is also sensitive to the solvent environment. The study of the Stokes shift (the difference in wavelength between the absorption and emission maxima) can provide insights into the change in geometry and electronic structure of the molecule in the excited state. rsc.org The photophysical properties of similar amino- and hydroxy-substituted anthraquinones have been shown to be influenced by factors such as the position of the substituents and the potential for intramolecular hydrogen bonding. researchgate.net
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The electronic absorption spectrum of this compound, like other anthraquinone derivatives, is characterized by absorption bands resulting from π → π* and n → π* electronic transitions. researchgate.net The position and intensity of these bands are highly sensitive to the nature and position of substituents on the anthraquinone skeleton. researchgate.net
The presence of both hydroxyl (-OH) and amino (-NH2) groups as auxochromes significantly influences the UV-Vis spectrum. These groups can cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and intramolecular hydrogen bonding. researchgate.net Specifically, hydroxyl groups ortho or para to each other can lead to significant shifts in the maximum absorption wavelength (λmax). nih.gov For instance, 1,4-dihydroxyanthraquinone exhibits a notable bathochromic shift compared to other dihydroxy isomers. nih.gov The introduction of an amino group is also known to induce a red-shifted absorption. ifmmi.com
While specific experimental λmax values for this compound are not detailed in the provided search results, theoretical studies and experimental data for related compounds suggest that its spectrum would be complex, with multiple absorption bands in the UV and visible regions. researchgate.netnih.gov The spectrum is expected to differ from that of unsubstituted anthraquinone, reflecting the electronic effects of the amino and dihydroxy substituents.
Fluorescence Spectroscopy and Luminescent Properties
The fluorescence properties of anthraquinone derivatives are closely linked to their molecular structure, particularly the nature of their substituents and the possibility of excited-state intramolecular proton transfer (ESIPT). The amino group in aminoanthraquinones can introduce a charge-transfer (CT) character to the first excited singlet state (S1). osti.gov
Studies on related compounds, such as 1-aminoanthraquinone (B167232) and various dihydroxyanthraquinones, provide insights into the potential luminescent behavior of this compound. For example, the fluorescence of 1-aminoanthraquinone in a non-polar solvent like n-heptane is highly structured, with a good mirror-image symmetry between the fluorescence and fluorescence excitation spectra. osti.gov The fluorescence quenching of related dihydroxyanthraquinones has been studied in the presence of aromatic hydrocarbons, indicating interactions in the excited state. rsc.org Furthermore, some hydroxyanthraquinones are known to exhibit ESIPT, which can result in a large Stokes shift and dual fluorescence. researchgate.net However, specific experimental data on the fluorescence excitation and emission maxima, as well as the fluorescence quantum yield for this compound, are not available in the provided search results.
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a crucial tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. The molecular formula for this compound is C14H9NO4, which corresponds to a molecular weight of approximately 255.23 g/mol . nist.govnist.gov
While detailed experimental mass spectra and fragmentation patterns for this compound are not extensively documented in the provided search results, predicted data is available. The predicted collision cross section (CCS) values for various adducts have been calculated, which can aid in its identification in complex mixtures when analyzed by ion mobility-mass spectrometry. uni.lu For example, the predicted m/z for the protonated molecule [M+H]+ is 256.06044. uni.lu
The fragmentation of related anthraquinone dyes often involves the loss of small neutral molecules. For instance, sulfonated anthraquinones show a characteristic loss of SO2. reachdevices.com It can be hypothesized that the fragmentation of this compound under mass spectrometric analysis would likely involve the loss of molecules such as CO, H2O, and potentially HCN from the amino group, although specific experimental evidence is needed for confirmation.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct | m/z |
| [M+H]+ | 256.06044 |
| [M+Na]+ | 278.04238 |
| [M-H]- | 254.04588 |
| [M+NH4]+ | 273.08698 |
| [M+K]+ | 294.01632 |
| [M+H-H2O]+ | 238.05042 |
| [M]+ | 255.05261 |
| [M]- | 255.05371 |
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for the analysis of anthraquinone derivatives.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method has been developed for the analysis of this compound. This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. researchgate.net For applications requiring mass spectrometric detection, the phosphoric acid can be substituted with formic acid. researchgate.net This HPLC method is scalable and can be adapted for preparative separation to isolate impurities. researchgate.net
Table 2: HPLC Method for this compound researchgate.net
| Parameter | Description |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |
| Detection | UV, MS-compatible with formic acid |
Thin Layer Chromatography (TLC)
Thin-layer chromatography is a widely used technique for the qualitative analysis of anthraquinone mixtures due to its simplicity and efficiency. For anthraquinone extracts, a common solvent system used for development is a mixture of hexanes, ethyl acetate, and glacial acetic acid. researchgate.net The separation of different amino acids by TLC has also been demonstrated using solvent systems like n-butanol, acetic acid, and water. reachdevices.com
While specific Rf values for this compound are not provided in the search results, it is expected that its polarity, influenced by the two hydroxyl and one amino group, would result in a lower Rf value compared to less polar anthraquinones in a normal-phase TLC system. The visualization of the compound on a TLC plate would likely be straightforward due to its color, and could be enhanced by using staining reagents like ninhydrin, which reacts with the primary amino group. reachdevices.comyoutube.com
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Molecular Structure and Electronic States
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure, stability, and electronic characteristics of anthraquinone (B42736) derivatives.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For anthraquinone derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), have been used to determine optimized molecular geometries and relative stabilities. researchgate.netnih.gov Studies on related amino and hydroxyanthraquinones have shown that the positions of the amino and hydroxyl groups significantly influence the planarity and electronic distribution of the anthraquinone core. nii.ac.jpresearchgate.net
In the case of 1-Amino-2,4-dihydroxyanthraquinone, DFT calculations would be expected to reveal a geometry influenced by strong intramolecular hydrogen bonds between the amino and hydroxyl groups and the adjacent carbonyl oxygen. These interactions play a crucial role in stabilizing the planar conformation of the molecule. The calculated bond lengths and angles would provide a detailed picture of the molecular structure, which is essential for understanding its spectroscopic and chemical properties.
Table 1: Representative DFT-Calculated Geometrical Parameters for Substituted Anthraquinones (Note: Data is illustrative and based on studies of similar anthraquinone derivatives, as specific data for this compound is not readily available in the searched literature.)
| Parameter | 1-Aminoanthraquinone (B167232) (Calculated) | 1,4-Dihydroxyanthraquinone (Calculated) | Expected Trend for this compound |
| C9=O10 Bond Length (Å) | ~1.23 | ~1.24 (H-bonded) | Lengthened due to H-bonding |
| C1-N Bond Length (Å) | ~1.36 | N/A | Typical C-N single bond character |
| C2-O Bond Length (Å) | N/A | ~1.35 | Typical C-O single bond character |
| C4-O Bond Length (Å) | N/A | ~1.35 (H-bonded) | Lengthened due to H-bonding |
This table can be populated with specific data if found in further targeted research.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited state properties of molecules. researchgate.netnih.govscirp.org It allows for the prediction of electronic absorption spectra (UV-Vis spectra) and provides insights into the nature of electronic transitions, such as n → π* and π → π* transitions. researchgate.netwhiterose.ac.uk
For anthraquinone dyes, TD-DFT calculations have been shown to reliably predict their maximum absorption wavelengths (λmax). researchgate.net The electronic transitions in this compound would be significantly influenced by the amino and hydroxyl substituents, which act as auxochromes, typically causing a bathochromic (red) shift in the absorption spectrum compared to the parent anthraquinone molecule. TD-DFT studies can also elucidate the nature of these transitions, identifying them as intramolecular charge transfer (ICT) transitions, where electron density shifts from the electron-donating amino and hydroxyl groups to the electron-accepting anthraquinone core upon photoexcitation.
Molecular Dynamics Simulations (if applicable to its interactions/behavior)
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulations for this compound are not extensively documented in the provided search results, MD simulations have been applied to study the behavior of other anthraquinone dyes in various environments, such as in liquid crystal hosts. whiterose.ac.ukrsc.orgsemanticscholar.org
Analysis of Intramolecular Hydrogen Bonding and Tautomerism
The structure of this compound is characterized by the presence of intramolecular hydrogen bonds. Specifically, hydrogen bonds can form between the hydrogen atoms of the amino group at position 1 and the hydroxyl group at position 4 with the adjacent carbonyl oxygen atoms (at C9 and C10, respectively). Additionally, a hydrogen bond can exist between the amino group at position 1 and the hydroxyl group at position 2.
Computational studies on similar molecules, like 1-amino-4-hydroxyanthraquinone (B1669015), have explored the presence and strength of these intramolecular hydrogen bonds. researchgate.net These interactions are known to significantly affect the compound's physical and chemical properties, including its color, solubility, and reactivity.
Furthermore, the presence of both amino and hydroxyl groups raises the possibility of tautomerism. For instance, keto-enol and amino-imine tautomerism have been investigated in related anthraquinone derivatives. researchgate.net Computational studies can predict the relative energies of different tautomers, thereby indicating which form is most stable under given conditions. For example, studies on 1-amino-4-hydroxyanthraquinone suggest that it exists as an equilibrium mixture of tautomers. researchgate.net
Computational Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, these predictions would include:
UV-Vis Spectra: As mentioned in section 4.1.2, TD-DFT is the primary tool for predicting electronic absorption spectra. researchgate.net
Infrared (IR) and Raman Spectra: DFT calculations can be used to compute the vibrational frequencies of the molecule. The predicted IR and Raman spectra can help in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending modes of the C=O, N-H, and O-H groups involved in hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectra: Quantum chemical calculations can also predict NMR chemical shifts (¹H and ¹³C). These predictions can aid in the interpretation of experimental NMR spectra and the structural elucidation of the molecule and its potential tautomers.
Table 2: Predicted Spectroscopic Data for Anthraquinone Derivatives (Note: This table is illustrative and highlights the types of data that can be obtained from computational predictions for related compounds.)
| Spectroscopic Parameter | Computational Method | Predicted Value/Range for a related Anthraquinone | Reference |
| λmax (in nm) | TD-DFT | ~450-550 nm | researchgate.net |
| C=O Stretching Freq. (cm⁻¹) | DFT | ~1630-1670 cm⁻¹ (H-bonded) | rsc.org |
| N-H Stretching Freq. (cm⁻¹) | DFT | ~3300-3500 cm⁻¹ | rsc.org |
| ¹H NMR Chemical Shift (ppm) | DFT | Varies depending on position | N/A |
Specific predicted data for this compound would require dedicated computational studies.
Molecular Docking Studies (e.g., ligand-enzyme interactions without clinical context)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking could be used to investigate its potential interactions with the active sites of enzymes.
While the prompt excludes a clinical context, such studies are fundamental in understanding the basic biochemical interactions of small molecules. For instance, docking studies on various anthraquinone derivatives have been performed to analyze their binding modes with enzymes like tyrosinase or DNA gyrase. nih.gov These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand (the anthraquinone derivative) and the amino acid residues of the enzyme's active site. The results are often quantified by a docking score, which estimates the binding affinity.
Coordination Chemistry and Metal Complexation
Synthesis and Characterization of Metal Complexes
The synthesis and characterization of metal complexes of 1-Amino-2,4-dihydroxyanthraquinone and its derivatives have been a subject of significant research interest. These studies have unveiled the versatile chelating ability of this ligand with various transition metals.
This compound and its analogs readily form complexes with a range of transition metal ions. For instance, a Co(III) complex with the molecular formula CoQ3, where Q represents the deprotonated 1-amino-4-hydroxy-9,10-anthraquinone ligand, has been successfully synthesized. nih.govacs.org The synthesis involved mixing an aqueous solution of CoCl2·6H2O with a solution of the ligand in acetonitrile (B52724) and stirring for several hours while purging with air to oxidize Co(II) to Co(III). nih.gov Similarly, a 1:2 copper(II) complex with the molecular formula CuQ2 has been prepared and characterized. rsc.org
Studies on related anthraquinone (B42736) derivatives have also demonstrated complex formation with Fe(III) and Cu(II) ions. mdpi.com The stoichiometry of these complexes can vary depending on the metal ion. For example, with a derivative labeled Q3, a 1:2 (metal:chelator) stoichiometry was observed for Cu(II), while a 1:3 stoichiometry was found for Fe(III). mdpi.com
A variety of spectroscopic and analytical techniques are employed to characterize the structure of these metal complexes. Elemental analysis, FTIR, UV-vis, fluorescence, and mass spectrometry are routinely used. nih.govacs.orgrsc.org In cases where obtaining a single crystal suitable for X-ray diffraction is challenging due to the planar nature of the anthraquinone moiety, computational methods like Density Functional Theory (DFT) are utilized to determine the optimized molecular structure. nih.govacs.orgrsc.org
For the Co(III) complex (CoQ3), an energy-optimized molecular structure was determined using computational methods, which was then validated by spectroscopic and analytical data. nih.govacs.org In the case of the Cu(II) complex (CuQ2), DFT calculations revealed a tilt between the two planar aromatic anthraquinone rings. rsc.org
Ligand Binding Modes and Coordination Geometries
The binding of this compound to metal ions typically occurs through the hydroxyl and amino groups, which act as chelation centers. The specific binding mode can be influenced by the solvent. mdpi.com For instance, in a study with a related anthraquinone derivative, UV-Vis spectral changes in ethanol (B145695) suggested complex formation occurred via a chelate center involving the NH group, which affected the π-system transitions. mdpi.com In contrast, in DMSO, the complex formation was suggested to happen through interactions with the OH-group. mdpi.com
The coordination geometry around the metal center is determined by the nature of the metal ion and the stoichiometry of the complex. For example, a Ni(II) complex with a related tetradentate ligand exhibited a slightly distorted square-planar coordination geometry. nih.gov A Zn(II) complex with the same ligand adopted a slightly distorted square-pyramidal geometry. nih.gov
Spectroscopic Investigations of Metal Chelates (UV-Vis, IR, Fluorescence)
Spectroscopic techniques are invaluable for probing the formation and properties of metal chelates of this compound.
UV-Vis Spectroscopy: The UV-visible absorption spectra of these complexes provide insights into the electronic transitions upon metal binding. The complexation of 1,4-dihydroxyanthraquinone with metal ions like Co(II), Ni(II), Cu(II), and Zn(II) leads to a bathochromic (red) shift of the absorption band, with the extent of the shift being dependent on the specific metal. nih.gov The UV-vis spectrum of a Co(III) complex of 1-amino-4-hydroxy-9,10-anthraquinone showed that the main absorption bands of the ligand remained largely unchanged, indicating that the spectrum is primarily defined by the ligand. nih.govacs.org However, a new peak characteristic of the complex appeared at a longer wavelength. nih.gov
IR Spectroscopy: Infrared spectroscopy helps to identify the functional groups involved in metal coordination. In the IR spectrum of a Co(III) complex of 1-amino-4-hydroxy-9,10-anthraquinone, significant modification of the O–H stretching band was observed, indicating the involvement of the hydroxyl group in complex formation through deprotonation. nih.govacs.org
Fluorescence Spectroscopy: The fluorescence properties of this compound are also affected by metal complexation. The fluorescence emission spectrum of a Co(III) complex of 1-amino-4-hydroxy-9,10-anthraquinone showed a slight shift in the emission maximum compared to the free ligand, which is attributed to the metal-ligand bond. nih.govacs.org Studies on 1,4-dihydroxyanthraquinone have also explored its fluorescence sensing capabilities for various metal ions, including Ga(III), Al(III), and In(III), leading to the formation of distinct fluorescent species. nih.gov
Stability Constants and Stoichiometry of Metal Complexes
The stability and stoichiometry of metal complexes of this compound derivatives have been investigated to understand the strength and nature of the metal-ligand interactions. The stoichiometry of the complexes can be determined by observing the saturation point in spectroscopic titrations. mdpi.com For example, for a complex of an anthraquinone derivative (Q3) with Cu(II) ions, stability constants for both 1:1 and 2:1 (chelator:metal) molar ratios have been calculated. mdpi.com In another instance, titration of 1,4-dihydroxyanthraquinone with Cu(ClO4)2 demonstrated the formation of three different chelates with metal-to-ligand ratios of 1:2, 1:1, and 2:1, depending on the conditions. nih.gov
Table 1: Stability Constants of a Cu(II)-Q3 Complex in Ethanol
| Species | Stability Constant |
|---|---|
| 1:1 (chelator:metal) | K₁ |
| 2:1 (chelator:metal) | K₂ |
Note: Q3 is a derivative of this compound. The specific values for K₁ and K₂ were determined from UV-Vis spectroscopic data. mdpi.com
Influence of Metal Complexation on Electronic and Optical Properties
Metal complexation significantly influences the electronic and optical properties of this compound.
Electronic Properties: The electrochemical properties of the parent ligand are substantially modified upon complexation. nih.govacs.orgrsc.org Cyclic voltammetry studies of a Co(III) complex showed that the reduced anions of the complex are stabilized in the metal's surrounding environment, leading to a delay in their reduction. nih.govacs.org Similarly, electrochemical studies of a Cu(II) complex revealed a significant alteration in the electrochemical properties of the ligand when bound to the metal ion. rsc.org
Optical Properties: As discussed in the spectroscopy section, metal chelation directly impacts the UV-Vis absorption and fluorescence spectra. The bathochromic shift observed in the UV-Vis spectra upon complexation is a clear indication of the alteration of the electronic energy levels of the chromophore. nih.gov The changes in fluorescence, including quenching or enhancement, are also direct consequences of the interaction with metal ions and can be harnessed for sensing applications. nih.gov The color of the resulting complexes is also a notable optical property that changes with the coordinated metal ion.
Applications in Advanced Materials and Specialized Chemical Fields
Advanced Dyes and Colorants
The inherent chromophoric properties of the anthraquinone (B42736) core, modified by the amino and dihydroxy substituents, position 1-Amino-2,4-dihydroxyanthraquinone as a key intermediate in the synthesis of sophisticated dyes with tailored properties.
Structure-Color Relationships and Chromophoric Systems
The color of anthraquinone-based dyes is intrinsically linked to their molecular structure. The parent anthraquinone molecule itself is colorless. wikipedia.org The introduction of electron-donating groups (auxochromes) like amino (-NH₂) and hydroxyl (-OH) groups, and electron-acceptor groups (the quinone's carbonyls C=O), creates a powerful intramolecular charge transfer (ICT) system. nih.gov In this compound, the amino group at the C1 position and the hydroxyl groups at the C2 and C4 positions serve as potent electron donors. wikipedia.org
This arrangement of substituents on the anthraquinone backbone is fundamental to its function as a chromophore. wikipedia.org The interaction between the electron-donating amino and hydroxyl groups and the electron-accepting carbonyl groups facilitates the absorption of light in the visible region of the electromagnetic spectrum, which is responsible for the compound's color. wikipedia.orgnih.gov The specific positions of these groups influence the energy of the electronic transitions, thereby determining the exact color. Generally, substituents in the 1, 4, 5, and 8 positions have the most significant impact on the color of anthraquinone dyes, leading to shades ranging from red to blue. wikipedia.org The presence of both amino and hydroxyl groups in this compound results in a red dye. lookchem.com The highly conjugated π-system of the anthraquinone rings, combined with the push-pull nature of the substituents, forms the basis of its chromophoric system. nih.gov
Application as Dye Intermediates in Textile Chemistry
This compound is a significant intermediate in the synthesis of a variety of dye classes for the textile industry. lookchem.commit-ivy.com Anthraquinone intermediates are crucial for producing dyes for both natural fibers like cotton and wool, and synthetic fibers. wikipedia.orglookchem.com The reactivity of the amino group allows for further chemical modifications, enabling the creation of a diverse palette of colors and dye types, including disperse and vat dyes. wikipedia.org
Vat dyes, a class of water-insoluble dyes, are particularly important for dyeing cellulosic fibers like cotton. nih.gov Intermediates like this compound can be used to build larger, more complex dye molecules that are insoluble in water. nih.govnih.gov These dyes are applied to the textile in a reduced, soluble "leuco" form and are then oxidized back to their insoluble, colored form, trapping the dye within the fiber. nih.gov This process results in excellent fastness properties. nih.govnih.gov
The general process of creating more complex dyes often involves reactions such as sulfonation, nitration, halogenation, and condensation. mit-ivy.com For instance, aminoanthraquinones are key starting materials for producing a wide range of anthraquinone dyes. nih.gov The amino group can be diazotized and coupled or can undergo condensation reactions to build larger molecular structures with desired coloration and affinity for specific fibers.
Properties of Derived Dyes (e.g., fastness characteristics, non-clinical)
Dyes derived from anthraquinone intermediates are renowned for their exceptional stability and durability. researchgate.net A key characteristic of this class of dyes is their very good light fastness, meaning they resist fading when exposed to sunlight. wikipedia.org This property is attributed to the stable, fused aromatic ring structure of the anthraquinone core, which is less susceptible to photochemical degradation compared to other dye chemistries.
In addition to light fastness, dyes synthesized from intermediates like this compound generally exhibit good wash fastness. google.com This is particularly true for vat dyes, where the insoluble nature of the final dye molecule ensures it is physically trapped within the textile fibers, making it resistant to removal during laundering. nih.gov The result is a coloration that is remarkably resistant to washing, light, and various chemical treatments. nih.gov The specific fastness properties can be fine-tuned by the chemical modifications made to the parent intermediate, allowing for the creation of dyes suited for a wide range of textile applications, from everyday apparel to high-performance technical textiles.
Organic Electronics and Photovoltaic Materials
Anthraquinone derivatives are being explored for their potential in organic electronics due to their inherent semiconductor properties. mdpi.com These organic materials offer advantages like light weight, flexibility, and low-temperature processing. mdpi.com The fused aromatic structure of this compound provides a rigid, planar backbone that can facilitate π-π stacking in the solid state, a crucial factor for charge transport in organic semiconductor devices.
The electron-accepting nature of the anthraquinone core, combined with the electron-donating substituents, creates a molecule with a tunable electronic structure. This "donor-acceptor" architecture is highly desirable for applications in organic photovoltaics (OPVs), or solar cells. researchgate.net In an OPV device, such molecules can facilitate the crucial step of exciton (B1674681) (a bound electron-hole pair) dissociation and subsequent charge separation at a donor-acceptor interface. Theoretical studies using density functional theory (DFT) on similar dihydroxyanthraquinone derivatives help in understanding their electronic and optical properties, such as their UV-absorbance and fluorescence emission spectra, to assess their suitability for photovoltaic applications. researchgate.net The ability to modify the peripheral groups on the anthraquinone scaffold allows for the fine-tuning of the molecule's ionization potential and electron affinity, which are critical parameters for designing efficient solar cell materials. researchgate.net
Chemo- and Biosensors (focus on detection mechanisms, not clinical diagnostics)
The structure of this compound, containing hydroxyl and amino groups, makes it a candidate for the development of chemosensors. These groups can act as binding sites for specific ions or molecules. Anthraquinone derivatives have been widely investigated as fluorescent chemosensors for detecting both metal ions and anions. researchgate.net
The detection mechanism often relies on processes like intramolecular charge transfer (ICT) or excited-state intramolecular proton transfer (ESIPT). nih.gov Upon binding of a target analyte (e.g., a metal ion) to the hydroxyl or amino groups, the electronic properties of the anthraquinone system are perturbed. This perturbation can lead to a noticeable change in its optical properties, such as a shift in the absorption or fluorescence spectrum, or a quenching (decrease) or enhancement of the fluorescence intensity. nih.govresearchgate.net For example, a similar compound, 1,8-dihydroxyanthraquinone, has been used to create a sensor that detects Cu²⁺ ions with high selectivity and sensitivity. nih.gov The coordination of the copper ion with the hydroxyl groups alters the fluorescence properties of the molecule, providing a detectable signal. nih.gov This ability to translate a binding event into a measurable optical signal is the fundamental principle of these chemosensors. researchgate.net
Photostabilizers and Antioxidants in Polymer Science
Anthraquinone derivatives have been investigated for their role as photostabilizers and antioxidants in polymers. Polymers are susceptible to degradation from exposure to UV radiation, heat, and oxidative environments, which leads to a loss of mechanical properties and discoloration. specialchem.com Antioxidants function by neutralizing the free radicals that initiate and propagate these degradation chain reactions. specialchem.com
The phenolic hydroxyl groups present in this compound are characteristic of primary, or chain-breaking, antioxidants. These groups can donate a hydrogen atom to reactive free radicals (e.g., peroxy radicals) in the polymer, converting them into more stable species and terminating the degradation cycle. The resulting anthraquinone radical is stabilized by resonance, making it less reactive and unable to continue the degradation chain. The incorporation of such antioxidant moieties into polymer structures can enhance their thermal and oxidative stability. nih.gov Furthermore, some anthraquinone dyes have been observed to have self-healing properties after photodegradation when doped into a polymer matrix like poly(methyl methacrylate) (PMMA), suggesting complex interactions that can contribute to material longevity. arxiv.org Anthraquinones can also act as photoinitiators in polymerization processes, indicating their versatile reactivity under light exposure, which can also be harnessed for polymer stabilization. researchgate.netrsc.org
Environmental Aspects and Chemical Degradation Studies
Microbial Degradation Pathways of Anthraquinone (B42736) Derivatives
The biodegradation of anthraquinone dyes is a complex process that can occur under both anaerobic and aerobic conditions, often involving a combination of both. frontiersin.orgfrontiersin.org The initial step in the microbial degradation of these dyes is often adsorption to the microbial cell surface, followed by enzymatic breakdown. nih.govresearchgate.net
Microorganisms have developed various enzymatic systems to decolorize and degrade these complex molecules. frontiersin.org Key enzymes involved in this process are oxidoreductases, which include laccases, lignin (B12514952) peroxidases, and azoreductases. frontiersin.orgfrontiersin.org These enzymes can be either intracellular or extracellular. frontiersin.org The degradation process typically involves the reductive cleavage of the anthraquinone ring, leading to the formation of smaller, less colored, and often less toxic aromatic compounds. nih.govnih.gov These intermediates are then further mineralized, ideally into carbon dioxide and water, under aerobic conditions. nih.gov
Bacterial consortia, which are mixed communities of different bacterial strains, have been shown to be more effective in degrading anthraquinone dyes than pure cultures. frontiersin.org This is attributed to the synergistic metabolic activities of the different strains, where one strain may break down the initial dye molecule into intermediates that another strain can then utilize and further degrade. frontiersin.org For instance, a consortium of Bacillus cereus, Pseudomonas fluorescens, Pseudomonas putida, and Stenotrophomonas acidaminiphila has demonstrated effective decolorization of textile effluents containing a range of contaminants. frontiersin.org
The efficiency of microbial degradation is influenced by several factors, including pH, temperature, oxygen availability, and the presence of co-substrates. frontiersin.orgnih.gov Most dye-degrading bacteria require additional carbon and nitrogen sources to co-metabolize the dyes. nih.gov The optimal pH for decolorization is generally between 6.0 and 10.0. frontiersin.org While anaerobic conditions are often favorable for the initial decolorization step, an aerobic environment is necessary for the complete degradation of the resulting aromatic amines. frontiersin.org
Table 1: Examples of Bacterial Strains Involved in Anthraquinone Dye Degradation
| Bacterial Strain | Degraded Dye | Key Findings | Reference |
| Rhodocyclus gelatinosus XL-1 | Not specified | Isolated from contaminated wastewater under anaerobic conditions. | frontiersin.org |
| Shewanella decolorationis S12 | Reactive Brilliant Blue K-GR | Decolorization occurred under anaerobic conditions. | frontiersin.org |
| Staphylococcus sp. K2204 | Remazol Brilliant Blue R | Degraded 100 mg/L of the dye within 12 hours. | nih.gov |
| Serratia liquefaciens PT01 | Not specified | Showed the best decolorization performance among five isolated strains. | nih.gov |
| Aerobic bacterial granules (predominantly Proteobacteria and Firmicutes) | Reactive Blue 4 | Tolerated and degraded high concentrations of the dye (up to 1000 mg/L). | nih.gov |
Photodegradation Mechanisms in Environmental Contexts (focus on chemical transformation)
In addition to microbial breakdown, anthraquinone dyes can also be degraded through photochemical processes when exposed to light in the environment. rsc.org Photodegradation involves the absorption of light energy by the dye molecule, which leads to its excitation and subsequent chemical transformation. This process can be partially reversible, a phenomenon known as self-healing, where the dye molecule can revert to its original state after initial photodamage. rsc.orgarxiv.org
Several mechanisms have been proposed for the photodegradation of anthraquinone derivatives, including:
Photo-induced intramolecular proton transfer (IPT) tautomerization: This involves the movement of a proton within the molecule upon light absorption. rsc.org
Twisted intramolecular charge transfer (TICT) formation: In this process, a transient species with a twisted geometry and charge separation is formed. rsc.org
Reversible photocycloaddition: This mechanism suggests the formation of a cyclic adduct upon irradiation, which can then revert. rsc.org
The specific degradation pathway and the resulting products are dependent on the molecular structure of the dye and the environmental conditions. For instance, the presence of hydroxyl groups on the anthraquinone structure can influence its photostability and degradation pathway. rsc.org
Advanced Oxidation Processes (AOPs) are often employed to enhance the photodegradation of these dyes in water treatment. scielo.org.zabohrium.com These processes generate highly reactive species, such as hydroxyl radicals (•OH), which can non-selectively attack and break down the complex dye molecules. scielo.org.za Common AOPs include the use of titanium dioxide (TiO2) as a photocatalyst in the presence of UV light (TiO2/UV), often combined with other oxidizing agents like hydrogen peroxide (H2O2) or potassium bromate (B103136) (KBrO3). scielo.org.za
The degradation of the anthraquinone dye Reactive Blue 19 (RB 19) using TiO2/UV-based AOPs has been shown to proceed through the formation of various intermediate products, ultimately leading to the cleavage of the anthraquinone ring. scielo.org.za The initial steps often involve hydroxylation of the aromatic rings and cleavage of the side chains.
Some studies have also investigated the use of water-soluble anthraquinone derivatives themselves as photocatalysts to drive other chemical reactions, highlighting the complex photochemical behavior of this class of compounds. nih.govacs.org
Table 2: Proposed Photodegradation Mechanisms of Anthraquinone Dyes
| Mechanism | Description | Reference |
| Intramolecular Proton Transfer (IPT) Tautomerization | Light-induced movement of a proton within the dye molecule. | rsc.org |
| Twisted Intramolecular Charge Transfer (TICT) | Formation of a transient, charge-separated species with a twisted geometry. | rsc.org |
| Reversible Photocycloaddition | Light-induced formation of a cyclic adduct that can revert to the original molecule. | rsc.org |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive species (e.g., hydroxyl radicals) to break down the dye. | scielo.org.za |
Analytical Methods for Environmental Monitoring of Anthraquinone Dyes
Effective monitoring of anthraquinone dyes in the environment is crucial for assessing their contamination levels and the efficacy of remediation efforts. A variety of analytical techniques are employed for the detection and quantification of these compounds in environmental matrices such as water and soil. core.ac.ukresearchgate.netuniupo.it
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of anthraquinone dyes. researchgate.netchemrevlett.comnih.gov It allows for the separation of complex mixtures of dyes and their degradation products. researchgate.net HPLC is often coupled with various detectors for identification and quantification:
Diode Array Detector (DAD): Provides UV-Vis spectra of the separated components, aiding in their identification. researchgate.net
Mass Spectrometry (MS): Offers high sensitivity and structural information, enabling the definitive identification of dyes and their metabolites. core.ac.ukresearchgate.net Techniques like electrospray ionization (ESI) are commonly used for the analysis of these polar compounds. core.ac.uk
Fluorescence Detector: Can be used for the detection of fluorescent anthraquinone derivatives. core.ac.uk
Gas Chromatography (GC) can also be used, particularly for more volatile derivatives or after chemical modification to increase volatility. oup.com
Spectroscopic Techniques:
UV-Visible (UV-Vis) Spectroscopy: This is a fundamental technique used to identify and quantify dyes based on their characteristic light absorption in the ultraviolet and visible regions of the spectrum. core.ac.ukacs.org It is often used in conjunction with other methods for confirmation.
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS): Raman spectroscopy provides information about the vibrational modes of molecules, offering a molecular fingerprint. SERS enhances the Raman signal, allowing for the detection of trace amounts of dyes. researchgate.net This technique shows promise for the direct analysis of dyes on surfaces without the need for sample extraction. researchgate.net
The choice of analytical method depends on factors such as the concentration of the dye, the complexity of the sample matrix, and the specific information required (e.g., identification, quantification, or structural elucidation of degradation products). core.ac.uknih.gov
Table 3: Common Analytical Techniques for Anthraquinone Dyes
| Technique | Principle | Applications | Reference |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Separation and quantification of dyes and their degradation products in complex mixtures. | researchgate.netchemrevlett.comnih.gov |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Identification and structural elucidation of dyes and their metabolites. | core.ac.ukresearchgate.net |
| UV-Visible Spectroscopy | Measures the absorption of UV and visible light by the sample. | Identification and quantification of dyes. | core.ac.ukacs.org |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces. | Trace detection and identification of dyes. | researchgate.net |
Conclusion and Future Research Directions
Summary of Current Academic Understanding
1-Amino-2,4-dihydroxyanthraquinone, a derivative of anthraquinone (B42736), is recognized for its significant chemical properties and potential applications. The core structure, an anthraquinone scaffold, is a key feature in various therapeutic agents, particularly in cancer treatment. nih.gov The presence of amino and hydroxyl functional groups on the anthraquinone ring influences its chemical reactivity and potential biological activity. Current research highlights the importance of structural modifications to the anthraquinone core to develop new compounds with enhanced properties. nih.govnih.gov The fundamental chemical and physical properties of this compound are documented, providing a basis for further research. nist.govlookchem.comuni.lunist.govnih.gov
Emerging Synthetic Methodologies and Derivatization Opportunities
The synthesis of anthraquinone derivatives is a dynamic field of research, with several established and emerging methods. nih.gov Traditional methods often involve the oxidation of anthracene. youtube.com More recent and refined approaches focus on achieving specific substitutions and functionalities. For instance, a common strategy for synthesizing 1-amino-4-hydroxyanthraquinones involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin) with an appropriate amine. google.comgoogle.com The use of N-methyl-2-pyrrolidone as a solvent in this reaction has been shown to improve yields and product purity. google.comgoogle.com
Derivatization of the this compound scaffold presents numerous opportunities to create novel compounds with tailored properties. The amino and hydroxyl groups are key sites for chemical modification. For example, the synthesis of 1,4-diaminoanthraquinone (B121737) derivatives has been achieved by introducing functional chains onto the amino groups, leading to compounds with high solubility. acs.org Furthermore, nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones has been used to synthesize a variety of 4-substituted 1-aminoanthraquinones. nih.gov These derivatization strategies open avenues for developing new materials and therapeutic agents. nih.govtandfonline.com
Prospects for Novel Material Development and Advanced Applications
The unique structure of this compound and its derivatives makes them promising candidates for the development of novel materials with advanced applications. Anthraquinone-based compounds are being explored for their potential in various technological fields. coventry.ac.uk
One significant area of interest is in the development of materials for electronic and energy storage applications. Anthraquinone derivatives have demonstrated exceptional performance in electron transfer and electrochromism. coventry.ac.uk Their redox properties make them suitable for use in redox flow batteries. acs.org For example, a highly soluble 1,4-diaminoanthraquinone derivative has been synthesized for nonaqueous symmetric redox flow batteries, showcasing the potential for high-energy-density storage systems. acs.org
Furthermore, the dye properties of anthraquinones have long been utilized. britannica.com Research into new derivatives continues to expand their application in this area. For instance, 1-amino-4-hydroxyanthraquinones are used as dyes for plastics and synthetic fibers. google.com The development of new synthetic routes for these compounds aims to produce dyes with enhanced brilliance and stability. google.com There is also emerging research into the use of anthraquinone salts in more efficient and environmentally friendly methods for extracting lithium from used batteries. chemindigest.com
Directions for Future Theoretical and Computational Investigations
Theoretical and computational studies are poised to play an increasingly vital role in understanding and predicting the properties of this compound and its derivatives. Computational methods, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), can be employed to investigate the electronic structure and predict the spectroscopic properties of these molecules. whiterose.ac.uk Such studies can provide insights into the relationship between molecular structure and observed properties like color and redox potentials. whiterose.ac.uk
Molecular dynamics (MD) simulations offer a powerful tool to study the behavior of these molecules in different environments, such as in liquid crystal hosts. whiterose.ac.ukrsc.org These simulations can predict molecular alignment and orientational order parameters, which are crucial for applications in display technologies. whiterose.ac.ukrsc.org By combining experimental data with computational models, a deeper understanding of the factors governing molecular alignment can be achieved. rsc.org
Future computational work could focus on:
Predictive modeling: Developing models to accurately predict the properties of new, unsynthesized derivatives of this compound.
Mechanism elucidation: Investigating the reaction mechanisms of synthetic pathways to optimize reaction conditions and improve yields.
Structure-property relationships: Systematically exploring how modifications to the molecular structure affect its electronic, optical, and electrochemical properties.
Challenges and Future Outlook in Anthraquinone Research
The field of anthraquinone research, while rich with potential, faces several challenges that need to be addressed to unlock the full capabilities of compounds like this compound.
A primary challenge lies in the development of green and scalable synthetic methods. journalajacr.com While various synthetic routes exist, many rely on harsh reaction conditions or toxic reagents. googleapis.com Future research should prioritize the development of more environmentally benign and economically viable synthetic protocols.
Another challenge is the potential for drug resistance when using anthraquinone-based compounds as therapeutic agents. nih.gov Overcoming this requires the design and synthesis of novel derivatives with different mechanisms of action or improved efficacy against resistant cell lines. nih.gov
The future of anthraquinone research is bright, with many exciting prospects. The continued exploration of new synthetic methodologies will undoubtedly lead to the discovery of novel derivatives with enhanced properties. nih.gov The application of these compounds in materials science, particularly in energy storage and electronics, is a rapidly growing area. coventry.ac.uk Furthermore, the integration of computational and experimental approaches will accelerate the design and development of new anthraquinone-based materials and drugs with tailored functionalities. whiterose.ac.ukrsc.org The inherent versatility of the anthraquinone scaffold ensures that it will remain a significant area of chemical research for the foreseeable future. nih.gov
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for synthesizing and purifying 1-amino-2,4-dibromoanthraquinone?
- Methodology : Utilize palladium-catalyzed coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) for bromine substitution, followed by silica gel chromatography for purification. Ensure inert conditions (e.g., argon atmosphere) to prevent degradation. Characterize intermediates via H NMR and mass spectrometry to confirm structural integrity .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems (e.g., DMF or dichloromethane) to enhance solubility, as the compound exhibits poor aqueous solubility .
Q. How should researchers characterize the physicochemical properties of 1-amino-2,4-dibromoanthraquinone?
- Analytical Techniques :
- Molecular Weight : Confirm via high-resolution mass spectrometry (HRMS; theoretical mass: 381.04 g/mol) .
- Solubility : Use HPLC with UV-Vis detection (λmax ~254 nm) in organic solvents (e.g., DMSO or ethanol) due to low aqueous solubility (0.015 mg/L) .
- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting point (~221°C) .
Q. What is the carcinogenic risk profile of 1-amino-2,4-dibromoanthraquinone in preclinical models?
- Toxicity Data :
- Chronic oral exposure in rodents induced hepatocellular adenomas/carcinomas (rats), lung adenomas (mice), and rare tumors (e.g., urinary bladder carcinomas) at doses ≥3,000 ppm .
- IARC classifies it as Group 2B ("possibly carcinogenic to humans") based on sufficient evidence in animals but inadequate human data .
Advanced Research Questions
Q. How does 1-amino-2,4-dibromoanthraquinone induce genotoxicity, and what mechanistic contradictions exist?
- Conflicting Evidence :
- In vitro : Chromosomal aberrations in Chinese hamster ovary cells were observed without metabolic activation (equivocal reproducibility), but no mutagenicity in Salmonella assays .
- In vivo : Limited genotoxicity data due to rapid metabolism; ras proto-oncogene mutations (A→T transversions) in mouse tumors suggest DNA adduct formation .
- Resolution Strategies :
- Combine comet assays (for DNA damage) with metabolomics to identify reactive intermediates.
- Use human hepatocyte spheroids to model metabolic activation .
Q. What methodological challenges arise in studying environmental fate and bioaccumulation?
- Key Parameters :
- Bioconcentration Factor (BCF) : Estimated BCF = 380 in fish, indicating high bioaccumulation potential .
- Soil Mobility : Low mobility (Koc = 6,600) due to strong adsorption to organic matter .
Q. How can researchers resolve discrepancies in photoamination reaction mechanisms across solvents?
- Mechanistic Insights :
- In ethanol, singlet oxygen (O) promotes bromine substitution via S(CT) state interactions.
- In benzene, triplet state (T, CT) dominates, requiring anthracene quenching for pathway validation .
- Advanced Techniques :
- Time-resolved spectroscopy to track excited-state dynamics.
- Density functional theory (DFT) calculations to model charge transfer intermediates .
Methodological Recommendations
- Data Contradiction Analysis : Apply Hill’s criteria (e.g., dose-response consistency, biological plausibility) to evaluate carcinogenicity evidence .
- Statistical Tools : Use Fisher’s exact test for tumor incidence comparisons in bioassays (p < 0.05 significance) .
- Ethical Compliance : Follow OECD guidelines for humane endpoints in chronic toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
